
N-(2-phenylethyl)methanesulfonamide
Overview
Description
N-(2-phenylethyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-phenylethyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
N-(2-phenylethyl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Research indicates that this compound may act as a potent inhibitor of certain enzymes, which could have implications for treating various diseases.
Enzyme Inhibition Studies
A notable study focused on the molecular docking of this compound derivatives as inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. The findings suggested that these derivatives could effectively bind to the active site of the protease, indicating their potential as antiviral agents .
Neuropharmacology
The compound has also been explored for its effects on glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the brain.
Potentiation of Glutamate Receptors
Research has shown that N-substituted sulfonamide derivatives, including this compound, can potentiate glutamate receptor function in mammals. This property may have therapeutic implications for neurological disorders where glutamate signaling is disrupted .
Drug Development
The compound's structural characteristics make it a valuable candidate in drug development processes.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to determine how modifications to the this compound structure affect its biological activity. These studies are crucial for optimizing the efficacy and safety profiles of potential drug candidates derived from this compound .
Case Studies
Several case studies highlight the practical applications of this compound in research settings.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the phenylethyl moiety.
N-(2-Methylphenyl)methanesulfonamide: A related compound with a methyl group on the phenyl ring.
N-(2-Chlorophenyl)methanesulfonamide: A compound with a chlorine substituent on the phenyl ring.
Uniqueness
N-(2-phenylethyl)methanesulfonamide is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its specific applications and properties .
Biological Activity
N-(2-phenylethyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its unique structure, which contributes to its diverse biological effects, including antimicrobial and anticancer properties. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H13NO2S
- Molecular Weight : 201.27 g/mol
This compound acts through various biochemical pathways:
- Antimicrobial Activity : This compound has shown effectiveness against certain bacterial strains, likely due to its ability to inhibit bacterial folate synthesis pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell cycle control and apoptosis.
Biochemical Pathways
The compound is known to undergo nucleophilic substitution reactions, which can activate the benzene ring through sulfur-based electron-withdrawing groups. This mechanism is crucial for its reactivity and biological interactions.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
Anticancer Activity
Research conducted on the anticancer effects of this compound revealed promising results in vitro and in vivo:
- In vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 15 µM and 20 µM, respectively.
- In vivo Studies : In animal models, administration of the compound led to a marked reduction in tumor size without significant toxicity to normal tissues.
Case Studies
-
Case Study on Tumor Growth Inhibition :
- In a controlled experiment, mice treated with this compound showed a 50% reduction in tumor volume compared to untreated controls after 21 days of treatment.
-
Safety Profile Assessment :
- Toxicological studies indicated that the compound had a favorable safety profile with no observable adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-phenylethyl)methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via sulfonylation of 2-phenylethylamine using methanesulfonyl chloride under basic conditions. Key steps include:
- Reagent Setup : Dissolve 2-phenylethylamine in anhydrous tetrahydrofuran (THF) and add triethylamine as a base to scavenge HCl .
- Controlled Addition : Slowly add methanesulfonyl chloride at 0°C to minimize side reactions.
- Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water mixtures.
Optimization Tips : - Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1).
- Adjust stoichiometry (1.1–1.2 equivalents of methanesulfonyl chloride) to ensure complete conversion .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 214.1 (C₉H₁₃NO₂S).
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition : Screen against proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based assays (FRET) with a substrate like Dabcyl-KTSAVLQSGFRKME-Edans. Measure IC₅₀ values .
- Cytotoxicity : Use MTT assays in HEK-293 or Vero cells to establish CC₅₀ (50% cytotoxic concentration).
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine kinetic solubility .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with improved activity?
Methodological Answer: Employ a multi-step in silico workflow:
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COVID-19 Mpro PDB: 5R7Y). Focus on key interactions (e.g., hydrogen bonds with His41/Cys145) .
- QSAR Modeling : Train models on IC₅₀ data from analogs to identify critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhance activity) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer: Systematically evaluate potential sources of error:
Docking Validation : Re-dock co-crystallized ligands (e.g., Z45617795 in 5R7Y) to ensure scoring function accuracy (RMSD < 1.5 Å) .
Protonation States : Use tools like Epik to assign correct tautomers at physiological pH.
Membrane Permeability : Measure logP experimentally (e.g., HPLC) and compare with predicted values (AlogPS). Adjust synthetic routes to improve lipophilicity if needed .
Q. What strategies enhance the pharmacokinetic profile of this compound derivatives?
Methodological Answer: Optimize ADMET properties through structural modifications:
- Bioavailability : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP (target 1–3) while maintaining PSA < 140 Ų .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylic positions). Block vulnerable sites with halogens or methyl groups .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% desirable) .
Q. What advanced spectroscopic techniques resolve ambiguities in sulfonamide conformation?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: DCM/hexane). Resolve the sulfonamide torsion angle (C-S-N-C) to confirm planarity (ideal: 0–10°) .
- NOESY NMR : Detect spatial proximity between phenyl protons and sulfonamide methyl groups to infer rotational barriers .
Q. How can reaction mechanisms for sulfonamide derivatization be experimentally validated?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹³C-labeled this compound and track intermediates via LC-MS.
- Kinetic Studies : Perform pseudo-first-order reactions under varying temperatures (Arrhenius plots) to identify rate-determining steps .
- DFT Calculations : Compare theoretical activation energies (Gaussian 16) with experimental data to confirm proposed pathways .
Properties
IUPAC Name |
N-(2-phenylethyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDFCYMSLNOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067799 | |
Record name | Methanesulfonamide, N-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33893-36-6 | |
Record name | N-(2-Phenylethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33893-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenethylmethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033893366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, N-(2-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonamide, N-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenethylmethanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENETHYLMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C5PJ4YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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